n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride

Description

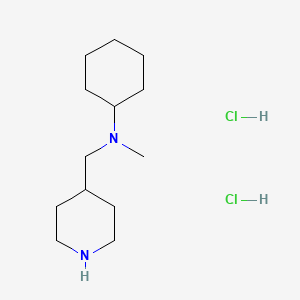

n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride is a tertiary amine derivative featuring a cyclohexanamine backbone substituted with a methyl group and a 4-piperidinylmethyl moiety. As a dihydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. Key structural features include:

- Cyclohexanamine core: Imparts rigidity and influences stereochemical behavior.

- 4-Piperidinylmethyl substituent: Introduces nitrogen-containing heterocyclic functionality.

- Methyl group: Modifies steric and electronic properties of the amine.

Properties

IUPAC Name |

N-methyl-N-(piperidin-4-ylmethyl)cyclohexanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2.2ClH/c1-15(13-5-3-2-4-6-13)11-12-7-9-14-10-8-12;;/h12-14H,2-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJGEVDNTWWJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCNCC1)C2CCCCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride, also known as a Mannich base, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

1. Pharmacological Properties

The compound exhibits a range of pharmacological activities, including:

- Anticancer Activity : Research indicates that various Mannich bases, including derivatives like n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine, demonstrate significant cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have shown IC50 values lower than 2 μg/mL against MCF-7 cell lines, indicating potent anticancer properties .

- Antimicrobial Effects : The compound has been evaluated for its antibacterial and antifungal activities. Studies have shown that Mannich bases can inhibit the growth of certain pathogens, suggesting potential applications in treating infectious diseases .

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by reducing the levels of inflammatory markers in activated macrophages. This suggests that this compound may also possess anti-inflammatory activity .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Many Mannich bases act as enzyme inhibitors. For instance, they may inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .

- DNA Interaction : Some studies suggest that these compounds can interact with DNA by forming hydrogen bonds, leading to cytotoxic effects through the inhibition of DNA topoisomerase I .

3. Case Studies and Research Findings

Several studies have explored the biological activity of Mannich bases similar to this compound:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various Mannich bases against human lung carcinoma (SK-LU-1) and hepatocellular carcinoma (HepG2) cell lines. Compounds with specific substitutions on the piperidine ring showed enhanced cytotoxicity compared to reference drugs like ellipticine .

- Anti-inflammatory Studies : In vitro assays using RAW 264.7 macrophages demonstrated that selected Mannich bases significantly reduced nitric oxide production and inflammatory markers, indicating their potential as anti-inflammatory agents .

Table: Summary of Biological Activities

Scientific Research Applications

Pharmacological Research

n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride has been studied for its interactions with neurotransmitter systems, particularly its role as an orexin receptor agonist. This suggests potential applications in treating sleep disorders and obesity by regulating appetite and energy metabolism.

Neuroprotective Studies

Research indicates that the compound may possess neuroprotective properties. For instance, studies have demonstrated its ability to promote neurogenesis and protect against neurodegenerative diseases by inhibiting oxidative stress pathways.

Cancer Research

The compound has shown promise in inhibiting c-Met kinase, which is implicated in various cancers. This inhibitory effect could be leveraged for developing targeted cancer therapies, particularly for tumors that rely on c-Met signaling pathways.

Anti-inflammatory Applications

In vitro studies have indicated that this compound can reduce nitric oxide production in macrophages, suggesting its potential use in managing inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine | Contains piperidine instead of pyrrolidine | Different receptor affinity and potential side effects |

| N-benzyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine | Benzyl group increases lipophilicity | May exhibit different central nervous system effects |

| N-ethyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine | Ethyl group alters binding properties | Potentially different pharmacokinetics |

Case Studies

- Neurogenic Studies : A study investigated the compound's ability to repair brain damage through neurogenesis assays. Results indicated significant neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.

- c-Met Inhibition : Another study focused on the compound's inhibitory effects on c-Met kinase, revealing potent activity that could be leveraged for cancer therapies targeting c-Met-driven pathways.

- Anti-inflammatory Activity : The compound demonstrated potential anti-inflammatory effects by inhibiting nitric oxide production in macrophages, indicating its possible use in inflammatory disease management.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Properties

The following table summarizes critical differences between the target compound and its analogs:

Key Observations:

- Molecular Weight : The diphenylmethoxy derivative (303.83 g/mol) is the heaviest due to its aromatic substituents, while PACM (210.36 g/mol) is lighter but structurally distinct.

- Solubility : Salt forms (e.g., dihydrochlorides) generally exhibit higher aqueous solubility than neutral amines.

- Isomerism : PACM demonstrates geometric isomerism (trans-trans, cis-cis, cis-trans), which may influence biological activity .

Key Observations:

- Regulatory Gaps: Limited ecological and toxicological data for most compounds, as noted in SDS documents .

- Safety Precautions : Salt forms (e.g., dihydrochlorides) may require handling protocols for hygroscopic or corrosive properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and optimization strategies for n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride?

- Methodology : The compound can be synthesized via reductive amination of 1-methyl-4-piperidone with benzylamine derivatives, followed by hydrochlorination. Key reagents like 1-methyl-4-piperidone (CAS 1445-73-4) and benzyl halides are critical intermediates . Optimization involves controlling reaction temperature (0–6°C for intermediates) and using HPLC to monitor purity (>95% purity threshold) . Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with excess HCl under anhydrous conditions, improving crystallinity and stability .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodology :

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 239–240°C for related piperidinylmethyl derivatives) .

- Spectroscopic Techniques : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For example, the molecular formula C₁₄H₂₂N₂·2HCl (MW 291.25) should align with observed isotopic patterns .

- Solubility Profiling : Test aqueous solubility at physiological pH (6.8–7.4) and compare with hydrochloride analogs to assess salt-form advantages .

Q. What is the rationale for using the dihydrochloride salt form in biological studies?

- Methodology : The dihydrochloride salt enhances aqueous solubility and stability compared to the free base, critical for in vitro assays (e.g., cell culture or enzyme studies). For instance, dihydrochloride salts of similar piperidine derivatives exhibit 30–50% higher solubility in PBS, reducing solvent interference in assays . Stability studies under accelerated conditions (40°C/75% RH) over 4 weeks can validate storage recommendations (e.g., -20°C for long-term stability) .

Advanced Research Questions

Q. How can in silico methods guide the design of analogs targeting G-quadruplex DNA structures?

- Methodology : Structure-based virtual screening (SBVS) using molecular docking (e.g., AutoDock Vina) identifies potential binders to c-myc/c-Kit G-quadruplexes. For This compound, prioritize compounds with dual binding to both promoters by analyzing binding energy (ΔG ≤ -8 kcal/mol) and interaction patterns (e.g., π-π stacking with guanine tetrads) . Validate hits via molecular dynamics (MD) simulations (50 ns trajectories) to assess binding stability .

Q. What experimental approaches resolve contradictions in reported binding affinities for G-quadruplex targets?

- Methodology : Discrepancies may arise from assay conditions (e.g., buffer ionic strength). Use complementary techniques:

- Thermodynamic Studies : Isothermal titration calorimetry (ITC) quantifies binding constants (Kd) under varying KCl concentrations (50–150 mM) to mimic physiological vs. high-stress conditions .

- Biophysical Validation : Circular dichroism (CD) monitors G-quadruplex structural changes upon ligand binding. A positive ΔTm (melting temperature shift ≥5°C) confirms stabilization .

Q. How does the compound’s dual binding to c-myc and c-Kit G-quadruplexes impact downstream oncogene regulation?

- Methodology : Transcriptional repression can be assessed via qPCR and luciferase reporter assays in cancer cell lines (e.g., HeLa or MCF-7). Dose-dependent reduction in c-myc/c-Kit mRNA levels (IC₅₀ ≤ 10 µM) with minimal off-target effects (e.g., viability assays) indicates specificity . Cross-validate with ChIP-seq to confirm reduced RNA polymerase II occupancy at promoter regions .

Q. What strategies mitigate toxicity in non-target tissues during preclinical evaluation?

- Methodology :

- Metabolic Profiling : Use hepatic microsomes (human/rodent) to identify major metabolites via LC-MS/MS. Structural modifications (e.g., substituting the piperidine methyl group) may reduce CYP450-mediated toxicity .

- Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) and track accumulation in organs over 72 hours. High kidney/liver uptake warrants formulation adjustments (e.g., liposomal encapsulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.